3-Bromobicyclo[3.1.0]hex-2-ene
Overview
Description
3-Bromobicyclo[310]hex-2-ene is a bicyclic organic compound with the molecular formula C6H7Br It features a bromine atom attached to a bicyclohexene structure, making it a unique and interesting compound in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[3.1.0]hex-2-ene typically involves the bromination of bicyclo[3.1.0]hex-2-ene. One common method is the addition of bromine (Br2) to bicyclo[3.1.0]hex-2-ene in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds via a bromonium ion intermediate, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromobicyclo[3.1.0]hex-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines (NH2-), under appropriate conditions.
Addition Reactions: The double bond in the bicyclohexene ring can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form bicyclo[3.1.0]hexene derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), amines (NH2-)
Electrophiles: Hydrogen halides (HX), halogens (X2)
Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH)
Conditions: Low temperatures for addition reactions, basic conditions for elimination reactions
Major Products Formed
Substitution Products: 3-Hydroxybicyclo[3.1.0]hex-2-ene, 3-Aminobicyclo[3.1.0]hex-2-ene
Addition Products: 3,3-Dibromobicyclo[3.1.0]hexane, 3-Bromo-3-chlorobicyclo[3.1.0]hexane
Elimination Products: Bicyclo[3.1.0]hexene derivatives
Scientific Research Applications
3-Bromobicyclo[3.1.0]hex-2-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[3.1.0]hex-2-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the bicyclohexene ring are key reactive sites. The compound can form intermediates, such as bromonium ions, which facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-Bromobicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
2-Bromobicyclo[3.1.0]hex-2-ene: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
3-Bromocyclohexene: Lacks the bicyclic structure, resulting in different chemical properties and reactivity.
Bromocyclopentane: A smaller ring structure, leading to different strain and reactivity patterns.
The uniqueness of 3-Bromobicyclo[31
Properties
IUPAC Name |
3-bromobicyclo[3.1.0]hex-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br/c7-6-2-4-1-5(4)3-6/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBYAMRDESORBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C=C(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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